molecular formula C14H10F3NO2 B1629028 Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate CAS No. 893734-85-5

Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate

Cat. No. B1629028
M. Wt: 281.23 g/mol
InChI Key: FWMZVVZYRSEWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367690B2

Procedure details

Methyl 5-bromonicotinate (168.2 mg), 3-trifluoromethylbenzeneboronic acid (165.6 mg), K3PO4 (378.5 mg) and Pd(PPh3)4 (92.2 mg) was mixed in dioxane (5 ml). To the suspension was added water (0.25 ml). And the mixture was heated to 100° C. under stirring. After 6 hours, the mixture was cooled to room temperature and was diluted with EtOAc. The insoluble material was filtered off and washed with EtOAc. The filtrate was poured into saturated aqueous solution of NaHCO3 and extracted with EtOAc. The extract was washed with brine, dried over MgSO4 and concentrated. The residue was purified with silica gel column chromatography (eluent: hexane/EtOAc=94/6˜50/50) to give methyl 5-[3-(trifluoromethyl)phenyl]nicotinate (190.1 mg) as a pale yellow solid.
Quantity
168.2 mg
Type
reactant
Reaction Step One
Quantity
165.6 mg
Type
reactant
Reaction Step One
Name
Quantity
378.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
92.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O>O1CCOCC1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[C:18]([C:2]2[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=2)[C:7]([O:9][CH3:10])=[O:8])[CH:17]=[CH:16][CH:15]=1 |f:2.3.4.5,^1:49,51,70,89|

Inputs

Step One
Name
Quantity
168.2 mg
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Name
Quantity
165.6 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Name
Quantity
378.5 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
92.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
washed with EtOAc
ADDITION
Type
ADDITION
Details
The filtrate was poured into saturated aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (eluent: hexane/EtOAc=94/6˜50/50)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1C=NC=C(C(=O)OC)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 190.1 mg
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.